Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine

Medicinal chemistry Physicochemical profiling Lead optimization

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine (CAS 933683-08-0) is a heterocyclic small molecule (C₈H₉N₃OS, MW 195.24 g/mol) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl ring and at the 5-position with an N-methylaminomethyl side chain. The compound belongs to the thiophen-2-yl-1,2,4-oxadiazole class, which has been extensively characterized in structure–activity relationship (SAR) studies as inhibitors of the mycobacterial transcriptional regulator EthR, where the thiophene moiety confers a 10- to 21-fold potency advantage over phenyl-substituted analogs in both intracellular antimycobacterial (EC₅₀) and target-based surface plasmon resonance (IC₅₀) assays.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 933683-08-0
Cat. No. B3307553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine
CAS933683-08-0
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCNCC1=NC(=NO1)C2=CC=CS2
InChIInChI=1S/C8H9N3OS/c1-9-5-7-10-8(11-12-7)6-3-2-4-13-6/h2-4,9H,5H2,1H3
InChIKeyDGKMEQUJLGMADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine (CAS 933683-08-0): Procurement-Grade Structural and Biological Baseline


Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine (CAS 933683-08-0) is a heterocyclic small molecule (C₈H₉N₃OS, MW 195.24 g/mol) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl ring and at the 5-position with an N-methylaminomethyl side chain [1]. The compound belongs to the thiophen-2-yl-1,2,4-oxadiazole class, which has been extensively characterized in structure–activity relationship (SAR) studies as inhibitors of the mycobacterial transcriptional regulator EthR, where the thiophene moiety confers a 10- to 21-fold potency advantage over phenyl-substituted analogs in both intracellular antimycobacterial (EC₅₀) and target-based surface plasmon resonance (IC₅₀) assays [2]. The N-methyl secondary amine functionality distinguishes it from the primary amine analog [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 933699-02-6), imparting differentiated basicity, lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles relevant to medicinal chemistry optimization [3]. It is commercially supplied as a heterocyclic building block by multiple vendors at ≥95% purity for research and further manufacturing use .

Why Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine Cannot Be Interchanged with Close Structural Analogs


Generic substitution within the 1,2,4-oxadiazole class is precluded by quantifiable, multidimensional differentiation among close analogs. The N-methyl substitution on the target compound alters the amine basicity from the primary amine analog's predicted pKa of 6.13 to a secondary amine pKa of approximately 10–11, fundamentally changing the protonation state at physiological pH and consequently affecting solubility, membrane permeability, and target engagement. In the EthR inhibitor series, replacement of the thiophen-2-yl ring with a phenyl group results in a 21-fold loss of intracellular potency (EC₅₀ 2.1 μM vs. 0.1 μM) and an 11-fold loss in target binding (IC₅₀ 5.6 μM vs. 0.5 μM), as demonstrated by Flipo et al. [1]. Even subtle modifications to the N-alkyl chain—such as replacing N-methyl with N-ethyl or removing the methyl group entirely—are expected to alter logP, hydrogen-bond donor count, and metabolic stability, each parameter being critical in lead optimization campaigns where the 1,2,4-oxadiazole scaffold serves as a key pharmacophore [2]. Interchanging analogs without verifying these differential parameters risks compromising assay reproducibility, SAR continuity, and downstream synthetic tractability.

Quantitative Differentiation Evidence for Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine Relative to Closest Analogs


N-Methyl Secondary Amine vs. Primary Amine Analog: Basicity, Lipophilicity, and Hydrogen-Bonding Differentiation

The target compound bears an N-methyl secondary amine (NHCH₃), whereas its closest structural analog—[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 933699-02-6)—contains a primary amine (NH₂). This single methyl group confers measurable differences in physicochemical properties. The primary amine analog has a predicted pKa of 6.13±0.29 (largely unprotonated at physiological pH 7.4) and a measured logP of 0.441 [1]. In contrast, the N-methyl secondary amine of the target compound is expected to have a pKa of approximately 10–11 (predominantly protonated at pH 7.4), enhancing aqueous solubility of the conjugate acid form, and a higher logP (estimated increase of ~0.5–0.8 units due to the additional methyl group), which can improve membrane permeability [2]. Additionally, the primary amine has two hydrogen-bond donor (HBD) atoms versus one HBD in the secondary amine, altering target interaction patterns and potentially reducing off-target binding via hydrogen-bonding networks.

Medicinal chemistry Physicochemical profiling Lead optimization

Thiophene vs. Phenyl Substitution: 10- to 21-Fold Potency Advantage in EthR Inhibition (Class-Level SAR Inference)

In the most extensive SAR study of thiophen-2-yl-1,2,4-oxadiazoles published to date, Flipo et al. (J Med Chem, 2011) demonstrated that a thiophene-substituted oxadiazole (compound 2) exhibited an EC₅₀ of 0.1 μM in an intracellular M. tuberculosis-infected macrophage assay, compared to an EC₅₀ of 2.1 μM for its direct phenyl analog (compound 7)—a 21-fold potency advantage. In the target-based surface plasmon resonance (SPR) assay measuring EthR–DNA binding inhibition, compound 2 showed an IC₅₀ of 0.5 μM versus 5.6 μM for compound 7, an 11.2-fold difference [1]. X-ray crystallography revealed that the thiophene sulfur atom forms a noncovalent 1,5-intramolecular S···O interaction (distance 3.10 Å, shorter than the sum of van der Waals radii of 3.35 Å) with the amide carbonyl oxygen, stabilizing a bioactive conformation compatible with the EthR binding pocket architecture [1]. The target compound preserves the thiophen-2-yl-1,2,4-oxadiazole core and is therefore positioned within thehigher-potency thiophene-containing subclass. However, because the target compound was not directly tested in this study, this is a class-level inference requiring experimental confirmation.

Antitubercular drug discovery EthR inhibition Structure–activity relationship

N-Methylaminomethyl Side Chain: Synthetic Versatility Advantage Over Primary Amine and N-Unsubstituted Analogs

The target compound's N-methyl secondary amine functionality provides a distinct synthetic handle compared to the primary amine analog [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 933699-02-6). The secondary amine can undergo selective N-acylation, N-sulfonylation, or N-alkylation to generate tertiary amine derivatives, while the primary amine analog yields amides, sulfonamides, or secondary amines, respectively. This difference in synthetic outcomes is critical for library enumeration strategies: the N-methyl group pre-installs one alkyl substituent, reducing synthetic steps when the target library requires N-methylated analogs . The target compound is commercially available from multiple vendors (A2B Chem Cat# AW05139, ChemScene Cat# CS-0239107, Biosynth Cat# KXB36543 as hydrochloride, Leyan Cat# 1309777) at ≥95% purity, while the primary amine analog is stocked by a different vendor set (Enamine Cat# EN300-55485) [1]. This complementary availability across suppliers provides procurement flexibility and competitive pricing.

Synthetic chemistry Building block utility Parallel synthesis

Molecular Weight and Hydrogen-Bonding Profile: Pharmacokinetic Differentiation from Primary Amine and N-Unsubstituted Analogs

The target compound (MW 195.24, HBD count 1 as NHCH₃) differs from the primary amine analog (MW 181.21, HBD count 1 as NH₂) in its pharmacokinetic determinants. In the Flipo et al. EthR inhibitor series, compounds with molecular weights of ~345–360 g/mol achieved nanomolar intracellular potency (EC₅₀ 0.1–0.4 μM) while maintaining acceptable solubility (80–150 μg/mL at pH 7.4) and microsomal stability (t₁/₂ 5–298 min) [1]. The lower MW of the target compound (195.24 g/mol) positions it as an early-stage fragment or building block with substantial room for growth within Lipinski and Veber compliance space [1]. The N-methyl group, relative to NH₂, reduces the compound's capacity to act as a hydrogen-bond donor while preserving its acceptor capacity, which can favorably influence oral bioavailability by reducing desolvation penalties [2]. This is particularly relevant when the oxadiazole–thiophene core is being evaluated as a privileged scaffold for fragment-based drug discovery or scaffold-hopping exercises.

Drug-likeness Pharmacokinetics ADME profiling

Thiophene Ring Electronic Effects: Stabilizing 1,5-S···O Intramolecular Interaction Preserved Across the Subclass

X-ray crystal structures of thiophene-containing 1,2,4-oxadiazole EthR inhibitors (Flipo et al., 2011) revealed a distinctive 1,5-intramolecular S···O interaction between the thiophene sulfur and the adjacent amide carbonyl oxygen at a distance of 3.10 Å—shorter than the sum of van der Waals radii (3.35 Å) [1]. This noncovalent interaction stabilizes a coplanar conformation between the thiophene ring and the amide bond, pre-organizing the ligand into a geometry complementary to the EthR binding pocket while maintaining the critical hydrogen bond with Asn179. Phenyl analogs lack this sulfur-mediated conformational stabilization, contributing to their reduced potency [1]. The target compound retains the thiophen-2-yl substituent at the oxadiazole 3-position, suggesting that this conformational stabilizing feature is structurally conserved. In contrast, analogs where thiophene is replaced by furan (oxygen heteroatom), pyridine (nitrogen heteroatom), or phenyl would lack this specific 1,5-S···O interaction geometry, potentially resulting in different conformational ensembles and target-binding kinetics.

Structural biology X-ray crystallography Conformational analysis

Purity Specifications and Controlled Storage: Procurement-Grade Quality Differentiation

The target compound is supplied by multiple vendors with defined quality specifications that impact experimental reproducibility. ChemScene supplies the compound (Cat# CS-0239107) with storage at 2–8°C in sealed, dry conditions . A2B Chem provides the compound (Cat# AW05139) as an organic building block . Biosynth offers the hydrochloride salt form (Cat# KXB36543, CAS 1185365-43-8) with no hazardous surcharge, facilitating procurement for laboratories with restricted chemical handling protocols . Leyan supplies the compound (Cat# 1309777) at 95% purity . In contrast, the primary amine analog is primarily available through Enamine (Cat# EN300-55485) at 95% purity with a melting point of 141–143°C [1]. The availability of both free base and hydrochloride salt forms of the target compound provides formulation flexibility (e.g., salt selection for solubility optimization) not available for all analogs. The specified 2–8°C storage requirement indicates the need for controlled cold-chain logistics, which should be factored into procurement planning to ensure compound integrity upon receipt.

Quality control Procurement specifications Reproducibility

Optimal Research and Industrial Application Scenarios for Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine Based on Quantitative Differentiation Evidence


Antitubercular EthR Inhibitor Lead Optimization: Thiophene-Containing Oxadiazole Building Block Selection

For medicinal chemistry programs targeting the Mycobacterium tuberculosis transcriptional regulator EthR, the target compound serves as a strategic building block. The class-level SAR from Flipo et al. (2011) demonstrates that thiophene-substituted 1,2,4-oxadiazoles achieve 21-fold higher intracellular potency (EC₅₀ 0.1 μM) compared to phenyl analogs (EC₅₀ 2.1 μM) in M. tuberculosis-infected macrophage assays [1]. The N-methyl secondary amine provides a synthetic handle for further N-acylation or N-sulfonylation to elaborate the R-group moiety, which Flipo et al. showed is critical for balancing potency, solubility (target 80–150 μg/mL at pH 7.4), and microsomal stability (t₁/₂ target >60 min) [1]. The thiophene sulfur's 1,5-intramolecular S···O interaction (3.10 Å) stabilizes the bioactive conformation, as confirmed by X-ray crystallography [1]. Researchers should prioritize this building block over phenyl or pyridyl analogs when designing EthR-targeted compound libraries.

Fragment-Based Drug Discovery: Low-MW Scaffold with Differentiated Physicochemical Profile

With a molecular weight of 195.24 g/mol and a balanced hydrogen-bond donor/acceptor profile (HBD = 1, HBA = 4), the target compound meets fragment-like property criteria and offers substantial room for growth within Lipinski and Veber compliance space. Compared to the primary amine analog (MW 181.21, pKa 6.13, logP 0.441), the N-methylated derivative provides higher lipophilicity (estimated logP ~1.0–1.3) and a protonated state at physiological pH (pKa ~10–11) [2], which can enhance membrane permeability and target engagement in cell-based assays. Fragment-growing strategies can leverage the secondary amine as an attachment point for diverse R-groups while preserving the pharmacophoric thiophene–oxadiazole core that has demonstrated target engagement in SPR-based assays (IC₅₀ as low as 0.5 μM for class representatives) [1]. This differentiated property profile makes the compound an ideal starting point for fragment-to-lead campaigns where tuned basicity and lipophilicity are design objectives.

Parallel Library Synthesis: Pre-Installed N-Methyl Group for Efficient SAR Exploration

The target compound's N-methyl secondary amine provides a distinct advantage for parallel synthesis workflows: it pre-installs the N-methyl substituent, eliminating one synthetic step compared to routes starting from the primary amine analog that require subsequent N-methylation . This is particularly valuable when the target compound library requires N-methylated 1,2,4-oxadiazole derivatives—a common motif in bioactive molecules. The compound's commercial availability from at least five vendors in both free base and hydrochloride salt forms ensures supply chain redundancy . The hydrochloride salt (CAS 1185365-43-8) may offer improved handling and storage stability compared to the free base, which requires sealed, dry storage at 2–8°C . Synthetic protocols can directly employ the free base for N-acylation reactions or the hydrochloride salt (with in situ neutralization) for N-sulfonylation or reductive amination, providing flexibility in library production workflows.

Mycobacterial Secretion System Inhibitor Research: 1,2,4-Oxadiazole Scaffold with ESX-5 Dysregulation Activity

Independent research has identified 1,2,4-oxadiazole derivatives as dysregulators of the ESX-5 protein secretion system in Mycobacterium marinum, with the most potent compounds reducing bacterial burden in infected zebrafish models [3]. While the target compound was not directly tested in this study, its thiophen-2-yl-1,2,4-oxadiazole core aligns with the active chemotype, and its N-methylaminomethyl side chain provides a vector for further structural elaboration to optimize ESX-5 inhibitory activity [3]. The compound's low molecular weight (195.24 g/mol) and favorable property profile make it a suitable starting scaffold for structure–activity relationship studies targeting mycobacterial virulence pathways beyond EthR, including type VII secretion systems. Given the independent phenotypes observed for LipY secretion inhibition versus PE_PGRS secretion induction in the ESX-5 study, the target compound's distinct N-methyl substitution pattern may confer differentiated activity profiles worth systematic exploration [3].

Quote Request

Request a Quote for Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.